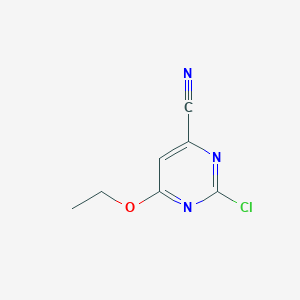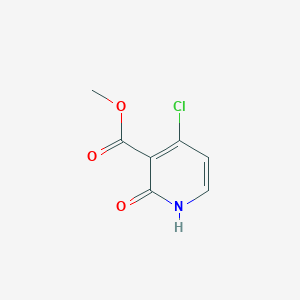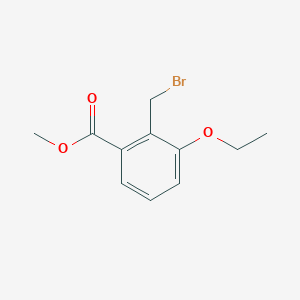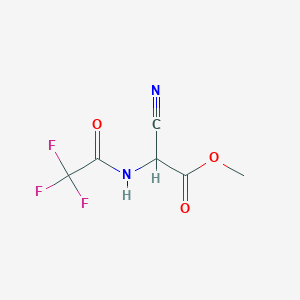
Gly-Prop-nitroanilidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Prop-nitroanilidehydrochloride involves the reaction of glycine and proline with p-nitroaniline under specific conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often shipped in wet ice and stored at −20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Prop-nitroanilidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products
Reduction: The major product is Gly-Prop-anilinehydrochloride.
Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the nitro group.
Aplicaciones Científicas De Investigación
Gly-Prop-nitroanilidehydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzyme assays to study the activity of dipeptidyl peptidase-IV (DPP-IV).
Biology: Used in biochemical assays to understand enzyme kinetics and inhibition.
Medicine: Research on DPP-IV inhibitors for the treatment of diabetes.
Industry: Employed in the development of diagnostic kits and pharmaceutical formulations.
Mecanismo De Acción
The compound acts as a substrate for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. When Gly-Prop-nitroanilidehydrochloride is cleaved by DPP-IV, it releases p-nitroaniline, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and its inhibition by various compounds .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Pro p-nitroanilide: Similar in structure but without the hydrochloride group.
N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt: Another substrate for protease assays.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Used in protease substrate studies.
Uniqueness
Gly-Prop-nitroanilidehydrochloride is unique due to its high purity and specific application in DPP-IV enzyme assays. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous biochemical assays .
Propiedades
Fórmula molecular |
C14H17N3O4 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
(1S)-2-(2-aminoacetyl)-N-(4-nitrophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H17N3O4/c15-8-13(18)11-2-1-3-12(11)14(19)16-9-4-6-10(7-5-9)17(20)21/h4-7,11-12H,1-3,8,15H2,(H,16,19)/t11?,12-/m0/s1 |
Clave InChI |
JQFFTLXPOADGSG-KIYNQFGBSA-N |
SMILES isomérico |
C1C[C@@H](C(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)


![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)



![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)




